molecular formula C26H28N2O4S B301042 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301042
M. Wt: 464.6 g/mol
InChI Key: PTMNPFNRKZQNLP-MMKHHPBPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of thiazolidinones and has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound can interact with specific cellular targets and modulate their activity, leading to various biological effects.
Biochemical and physiological effects:
Studies have shown that 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated that 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific research applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions that can be explored in the field of scientific research with regards to 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of novel synthetic routes for the production of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields such as material science and agriculture. Furthermore, the development of more soluble derivatives of this compound can enhance its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 4-ethoxybenzaldehyde and 3-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

The unique chemical structure of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one makes it a promising candidate for various scientific research applications. One of the major areas where this compound has been extensively studied is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N2O4S/c1-5-15-28-25(29)24(33-26(28)27-20-10-12-21(13-11-20)30-7-3)18-19-9-14-22(32-16-6-2)23(17-19)31-8-4/h2,9-14,17-18H,5,7-8,15-16H2,1,3-4H3/b24-18-,27-26?

InChI Key

PTMNPFNRKZQNLP-MMKHHPBPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.